

The Versatile Intermediate: A Technical Guide to 4-(1-Azepanyl)-1-butanol

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Compound of Interest

Compound Name: 4-(1-Azepanyl)-1-butanol

CAS No.: 114960-98-4

Cat. No.: B058371

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Foreword: The Unsung Hero of Synthesis

In the intricate world of synthetic organic chemistry, the final, often complex, active pharmaceutical ingredient (API) tends to capture the spotlight. However, the journey to that molecule is paved with a series of crucial, yet often overlooked, chemical intermediates. These molecules are the unsung heroes, the foundational building blocks upon which molecular complexity is built. This guide focuses on one such hero: **4-(1-Azepanyl)-1-butanol**.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the synthesis, reactivity, and potential applications of this versatile intermediate. We will explore the "why" behind the "how," offering insights grounded in mechanistic principles and practical laboratory experience.

Core Characteristics of 4-(1-Azepanyl)-1-butanol

Before delving into its synthesis and applications, it is essential to understand the fundamental physicochemical properties of **4-(1-Azepanyl)-1-butanol**. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.

Property	Value	Source(s)
CAS Number	114960-98-4	[1][2]
Molecular Formula	C ₁₀ H ₂₁ NO	[1][2]
Molecular Weight	171.28 g/mol	[1]
Appearance	Likely a colorless to pale yellow liquid	General knowledge of similar compounds
Boiling Point	Not readily available; estimated to be >200 °C	General knowledge of similar compounds
Solubility	Expected to be soluble in water and common organic solvents	General knowledge of similar compounds

Strategic Synthesis of 4-(1-Azepanyl)-1-butanol: Two Viable Pathways

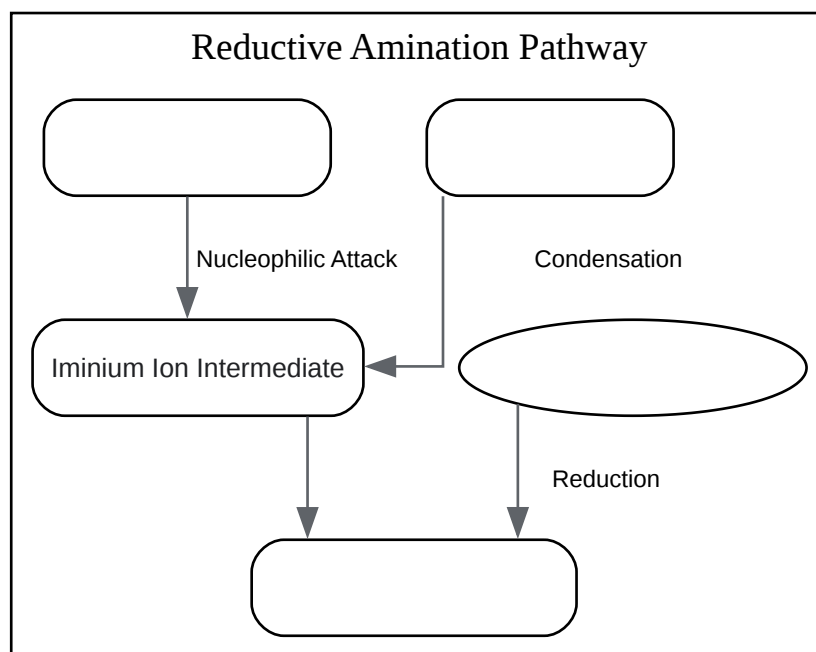
The synthesis of **4-(1-Azepanyl)-1-butanol** can be approached through several strategic disconnections. Here, we will detail two of the most logical and industrially scalable methods: Reductive Amination and Nucleophilic Substitution (Alkylation).

Pathway A: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[3][4] This one-pot reaction combines a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[3][4]

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of hexamethylenimine on the carbonyl carbon of a suitable aldehyde precursor, such as 4-hydroxybutanal. This is followed by dehydration to form a transient iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is chosen for its ability to reduce the iminium ion preferentially over the starting aldehyde.[3] STAB is often favored in modern synthesis due to its milder nature and reduced toxicity compared to cyanoborohydride.[3]



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Caption: Reductive Amination Workflow for **4-(1-Azepanyl)-1-butanol** Synthesis.

Experimental Protocol:

- To a stirred solution of hexamethylenimine (1.0 eq) in dichloromethane (DCM) at 0 °C, add 4-hydroxybutanal (1.1 eq).
- Stir the mixture for 20-30 minutes to allow for iminium ion formation.
- Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

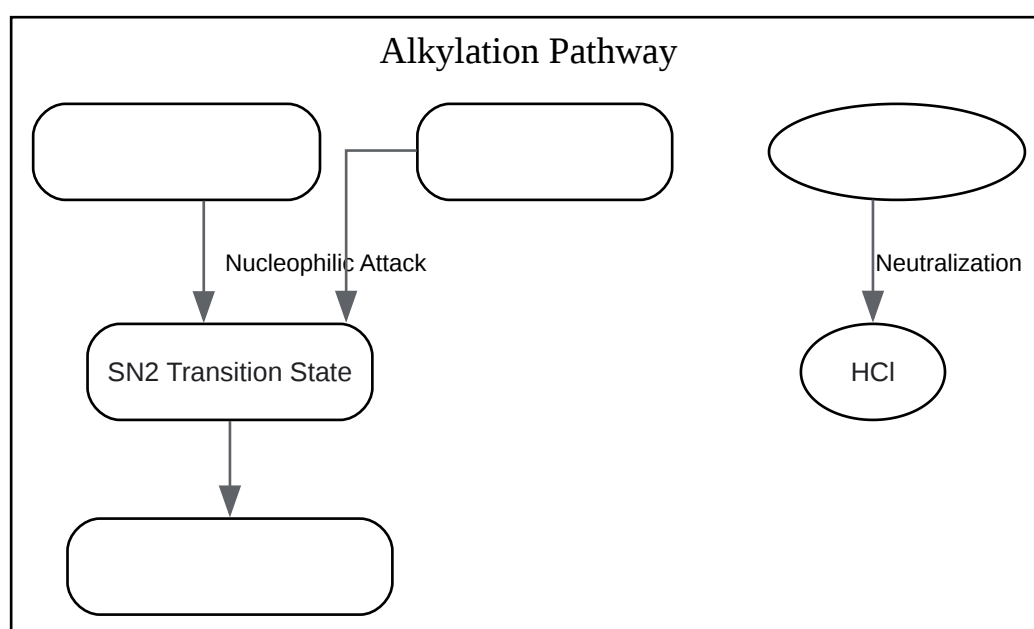
- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield **4-(1-Azepanyl)-1-butanol**.

Pathway B: Nucleophilic Substitution (Alkylation)

A more direct approach involves the nucleophilic substitution of a haloalkane with hexamethyleneimine. This S_N2 reaction is a classic and robust method for forming carbon-nitrogen bonds.

Mechanism and Rationale:

In this pathway, the nitrogen atom of hexamethyleneimine acts as a nucleophile, attacking the electrophilic carbon of a 4-halobutanol, typically 4-chloro-1-butanol.[1] The choice of 4-chloro-1-butanol is strategic due to its commercial availability and appropriate reactivity. A base, such as potassium carbonate or triethylamine, is often included to scavenge the hydrogen halide byproduct, driving the reaction to completion. The use of a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal for S_N2 reactions.



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Caption: Nucleophilic Substitution (Alkylation) Workflow.

Experimental Protocol:

- Combine hexamethyleneimine (1.2 eq), 4-chloro-1-butanol (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.
- Heat the mixture to reflux (approximately 82 °C) and maintain for 24-48 hours.
- Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting materials.
- After cooling to room temperature, filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted hexamethyleneimine hydrohalide.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the resulting crude oil by vacuum distillation to obtain pure **4-(1-Azepanyl)-1-butanol**.

The Role of 4-(1-Azepanyl)-1-butanol in Medicinal Chemistry

While specific, publicly disclosed applications of **4-(1-Azepanyl)-1-butanol** in late-stage clinical candidates are not abundant, its structural motifs are highly relevant in drug discovery. The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The butanol chain provides a flexible linker and a reactive hydroxyl group for further functionalization.

This intermediate is a valuable starting point for synthesizing compounds targeting:

- Central Nervous System (CNS) Disorders: The lipophilic azepane ring can facilitate blood-brain barrier penetration.

- Cardiovascular Diseases: Many cardiovascular drugs incorporate cyclic amine structures.
- Antiviral and Anticancer Agents: The butanol moiety can be derivatized to mimic natural substrates or to introduce pharmacophores.

For example, a related compound, 4-isopropylamino-1-butanol, is a key intermediate in the synthesis of Selexipag, a drug for treating pulmonary hypertension.[5] This highlights the utility of such amino-alcohol structures in the development of modern therapeutics.

Spectroscopic Characterization

Confirmation of the successful synthesis of **4-(1-Azepanyl)-1-butanol** relies on standard spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azepane ring protons, the three methylene groups of the butanol chain, and the hydroxyl proton. The methylene group adjacent to the nitrogen will be shifted downfield compared to the others.
- ¹³C NMR: The carbon NMR will display distinct peaks for each of the ten carbon atoms in the molecule.
- IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching vibrations around 2850-2950 cm⁻¹.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Safety and Handling

While a comprehensive toxicological profile for **4-(1-Azepanyl)-1-butanol** is not readily available, it should be handled with the care afforded to all novel chemical entities. Based on related structures, it is classified as an irritant.[1]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Building Block

4-(1-Azepanyl)-1-butanol represents a valuable and versatile chemical intermediate. Its synthesis is achievable through robust and scalable chemical transformations, primarily reductive amination and nucleophilic substitution. The presence of both a secondary amine within a cyclic scaffold and a primary alcohol offers dual points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. As the demand for novel chemical entities continues to grow, the importance of well-characterized and readily accessible intermediates like **4-(1-Azepanyl)-1-butanol** will only increase.

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